Lobenzarit (disodium) is a pharmaceutical compound primarily used in the treatment of autoimmune diseases, particularly as an immunomodulator. It was first introduced by Chugai Pharmaceutical Co., Ltd in Japan and is recognized for its ability to regulate immune responses, making it beneficial in managing conditions like arthritis and other inflammatory disorders . The compound is classified under the category of non-steroidal anti-inflammatory drugs (NSAIDs) and is often utilized in clinical settings for its therapeutic effects.
The synthesis of Lobenzarit involves several key steps. One prevalent method includes the reaction of 2-amino-4-chlorobenzoic acid with anthranilic acid, facilitated by ethylenediamine and nickel powder. This reaction is typically conducted in diethyl ether under reflux conditions for approximately 8 to 9 hours. The resulting product, N-o-carboxyphenyl-4-chloro-anthranilic acid, serves as a crucial intermediate in the synthesis process .
Lobenzarit can undergo various chemical reactions, including:
Common reagents for these reactions include:
The outcomes of these reactions depend significantly on the specific conditions and reagents employed.
Lobenzarit functions primarily as an immunomodulator, influencing the immune system's activity. Its mechanism involves modulating cytokine production and lymphocyte activation, which helps in reducing inflammation and preventing excessive immune responses associated with autoimmune diseases.
Studies have shown that Lobenzarit maintains its efficacy over prolonged periods when stored correctly, indicating good shelf-life stability .
Lobenzarit is primarily utilized in scientific research and clinical applications related to:
CAS No.: 125-66-6
CAS No.: 24622-61-5
CAS No.: 172787-73-4
CAS No.: 118524-14-4
CAS No.: 471-84-1
CAS No.: 3233-56-5